molecular formula C13H10ClN3S B8613969 3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine CAS No. 106746-18-3

3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine

Cat. No. B8613969
CAS RN: 106746-18-3
M. Wt: 275.76 g/mol
InChI Key: ORHYZFJUARVSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine is a useful research compound. Its molecular formula is C13H10ClN3S and its molecular weight is 275.76 g/mol. The purity is usually 95%.
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properties

CAS RN

106746-18-3

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-pyridin-3-yl-2,3-dihydro-1,3,4-thiadiazole

InChI

InChI=1S/C13H10ClN3S/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8,13,17H

InChI Key

ORHYZFJUARVSSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2NN=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

39.2 g of p-chlorothiobenzoic acid hydrazide are dissolved in 350 ml of ethanol. Under nitrogen, 21.4 g of pyridine-3-aldehyde (dissolved in 20 ml of ethanol) are added dropwise to this solution. The reaction temperature is kept at 20° C. by cooling. When the addition is complete, the reaction mixture is stirred for 1 hour at reflux temperature and subsequently filtered through finely particulate diatomaceous earth. The filtrate is concentrated to three quarters of its initial volume and the precipitated product is isolated by filtration, washed with hexane and dried, affording the title compound of the formula ##STR8## with a melting point of 106°-108° C. (compound 1.1).
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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